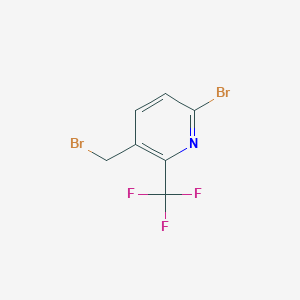

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIYUWMYGDFIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine: A Bifunctional Scaffold for Advanced Synthesis

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine (TFMP) derivatives have emerged as privileged scaffolds. The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—make these heterocycles highly sought after.[1][2] This guide focuses on a particularly intriguing, albeit sparsely documented, member of this family: 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine .

This molecule is distinguished by the presence of two chemically distinct bromine atoms: an aryl bromide at the 6-position of the pyridine ring and a benzylic-type bromide in the 3-bromomethyl substituent. This duality renders it a powerful bifunctional building block, enabling sequential and orthogonal chemical modifications. The aryl bromide is primed for metal-catalyzed cross-coupling reactions, while the bromomethyl group is highly susceptible to nucleophilic substitution.[3][4] This guide provides a comprehensive overview of its predicted properties, a plausible synthetic pathway, its divergent reactivity, and its potential as a cornerstone for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C₇H₄Br₂F₃N | - |

| Molecular Weight | 319.92 g/mol | Calculated from the molecular formula. |

| Physical Form | Likely a solid at room temperature. | Based on analogues like 2-Bromo-6-(trifluoromethyl)pyridine (m.p. 48-52 °C).[5] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF). Insoluble in water. | Typical for halogenated, non-polar organic compounds. |

| Boiling Point | > 200 °C (at atm. pressure) | Expected to be significantly higher than related monofunctionalized pyridines due to increased molecular weight. |

| XLogP3 | ~3.5 - 4.0 | Estimated based on the high hydrophobicity of the trifluoromethyl group and two bromine atoms. |

Expected Spectroscopic Signatures:

-

¹H NMR: Two distinct signals in the aromatic region (likely doublets, J ≈ 8 Hz) corresponding to the protons at the 4- and 5-positions of the pyridine ring. A characteristic singlet in the range of δ 4.5-4.8 ppm for the benzylic -CH₂Br protons.

-

¹³C NMR: Signals for the five distinct pyridine ring carbons, with the carbon bearing the -CF₃ group showing a characteristic quartet due to C-F coupling. A signal for the -CH₂Br carbon would appear in the aliphatic region (approx. δ 30-35 ppm).

-

¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm, typical for a Ar-CF₃ group.[6]

-

Mass Spectrometry (EI): A complex molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br), with characteristic M, M+2, and M+4 peaks.

Proposed Synthesis Pathway

The most logical and established method for synthesizing the target compound involves the free-radical bromination of a methyl-substituted precursor. This two-step approach leverages standard, well-understood organic transformations.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]

- 6. pubs.acs.org [pubs.acs.org]

stability of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine under ambient conditions

Technical Assessment: Stability Profile & Handling of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Part 1: Executive Summary

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is a highly specialized, electrophilic heterocyclic building block used primarily in the synthesis of complex pharmaceutical and agrochemical agents. Its utility lies in the orthogonal reactivity of its three functional handles: the electrophilic bromomethyl group (for alkylation), the aryl bromide (for cross-coupling), and the trifluoromethyl group (for lipophilic modulation).

However, this utility comes with a significant stability trade-off. While the electron-withdrawing nature of the trifluoromethyl (-CF₃) and bromo (-Br) substituents suppresses the self-polymerization often seen in simple picolyl halides, it simultaneously increases the electrophilicity of the methylene carbon , making the compound exceptionally sensitive to hydrolytic degradation under ambient conditions.

Core Recommendation: This compound must be handled as a moisture-sensitive lachrymator . Long-term storage requires anhydrous conditions at 2–8°C (or lower), protected from light.[1]

Part 2: Chemical Identity & Structural Analysis

To understand the stability profile, we must analyze the electronic push-pull forces within the molecule.

| Feature | Specification |

| Formula | C₇H₄Br₂F₃N |

| Molecular Weight | ~318.91 g/mol |

| Predicted State | Low-melting Solid or Semi-solid (depending on purity) |

| Primary Reactivity | Nucleophilic Substitution ( |

Structural Impact on Stability

-

Reduced Self-Polymerization:

-

In simple 3-(bromomethyl)pyridine, the pyridine nitrogen is nucleophilic enough to attack the bromomethyl group of another molecule, leading to rapid polymerization (forming pyridinium salts).

-

In this molecule: The -CF₃ group at C2 and -Br at C6 are strong electron-withdrawing groups (EWGs). They dramatically reduce the electron density on the pyridine nitrogen, rendering it non-nucleophilic. This effectively stabilizes the compound against dimerization/polymerization in the solid state.

-

-

Heightened Hydrolytic Instability:

-

The same EWGs that protect the nitrogen unfortunately activate the benzylic-like carbon (CH₂Br). The -CF₃ group pulls electron density through the ring, making the CH₂ carbon highly partial positive (

). -

Consequence: The barrier for nucleophilic attack by water (hydrolysis) is lowered. Exposure to ambient humidity leads to rapid conversion to the alcohol and hydrobromic acid (HBr).

-

Part 3: Stability Profile & Degradation Pathways

Hydrolytic Degradation (Primary Threat)

Under ambient humidity, the compound undergoes hydrolysis. This reaction is autocatalytic : the byproduct, HBr, can protonate the pyridine ring (even with its low basicity) or increase the ionic strength of the micro-environment, potentially accelerating further degradation or corroding packaging.

DOT Diagram: Hydrolysis Pathway

Figure 1: Mechanism of hydrolytic degradation. The electron-deficient ring facilitates the displacement of the bromide leaving group by water.

Thermal Stability

-

Ambient (25°C): Moderate stability if strictly anhydrous. However, thermal energy increases the rate of any trace hydrolysis.

-

Recommended: 2–8°C .[1] Refrigeration kinetically traps the molecule, slowing down both hydrolysis and any potential disproportionation.

Photostability

-

Carbon-Bromine (C-Br) bonds, particularly benzylic ones, are susceptible to homolytic cleavage under UV/visible light, generating radical species.

-

Protocol: Store in amber glass or foil-wrapped containers.

Part 4: Handling & Storage Protocols

This protocol is designed to ensure the integrity of the material for use in sensitive catalytic cross-coupling or alkylation reactions.

Step-by-Step Handling Guide

-

Receipt & Initial Inspection:

-

Upon receipt, inspect the container for "fuming" (indicative of HBr release) or liquefaction of the solid (indicative of hydrolysis).

-

Safety: Wear double nitrile gloves and safety goggles. Assume the compound is a lachrymator (tear gas agent) and skin irritant.

-

-

Storage Conditions (The "Golden Rule"):

-

Temperature: Store at 2–8°C (Refrigerator). For storage >6 months, -20°C is preferred.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

-

-

Weighing & Transfer:

-

Best Practice: Weigh inside a glovebox or a nitrogen-flushed glove bag.

-

Alternative: If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation. Weigh quickly into a tared vial and immediately purge with inert gas.

-

Solvent Choice: Dissolve only in anhydrous solvents (DCM, THF, MeCN) immediately prior to use. Do not store stock solutions.

-

Summary of Stability Conditions

| Parameter | Condition | Status |

| Humidity | Ambient (>40% RH) | CRITICAL FAILURE (Hydrolysis) |

| Temperature | 25°C (Room Temp) | Acceptable (Short-term, <24h) |

| Temperature | 2–8°C | Recommended (Long-term) |

| Light | Direct Sunlight | Avoid (Radical degradation) |

| Atmosphere | Air | Risk (Moisture ingress) |

| Atmosphere | Argon/Nitrogen | Ideal |

Part 5: Analytical Monitoring (QC)

To validate the purity of the compound before use, employ the following self-validating checks.

1. Visual Check:

-

Pass: White to off-white solid/crystalline powder.

-

Fail: Yellow/Orange sticky solid or oil (indicates Br₂ release or hydrolysis).

2. 1H-NMR Diagnosis:

-

Dissolve a small sample in CDCl₃ (ensure the solvent is dry; neutralize with basic alumina if acidic).

-

Key Signal: Look for the benzylic methylene protons (-CH ₂Br).

-

Intact Material: Singlet typically around 4.4 – 4.6 ppm .

-

Hydrolyzed (Alcohol): Shift moves downfield/upfield (solvent dependent, usually 4.7 – 4.8 ppm ) and broadens.

-

HBr Salt: If significant hydrolysis has occurred, the pyridine ring protons will shift downfield due to protonation.

-

3. HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Acidic mobile phase prevents peak tailing of the pyridine.

-

Detection: UV @ 254 nm.

-

Observation: The alcohol degradation product is much more polar and will elute significantly earlier (lower Retention Time) than the parent bromide.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from (General safety analog for picolyl bromides).

-

Sigma-Aldrich. (2023).[1] Product Specification: 2-Bromo-6-(trifluoromethyl)pyridine. Retrieved from (Structural analog for stability data).

-

PubChem. (2025).[2] Compound Summary: 3-(Bromomethyl)pyridine hydrobromide.[2][3][4] National Library of Medicine. Retrieved from .

-

Jubilant Ingrevia. (2022). Safety Data Sheet: 3-Bromopyridine. Retrieved from (Handling of brominated pyridines).

-

ChemicalBook. (2024). 3-(Bromomethyl)pyridine Hydrobromide Properties and Suppliers. Retrieved from .

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine

Executive Summary & Chemical Challenge

The Substrate: 6-Bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine presents a classic "electrophile duality" challenge in organometallic chemistry.

-

Site A (C6-Br): An electron-deficient heteroaryl bromide activated by the adjacent nitrogen and the 2-trifluoromethyl (

) group. This is the desired site for Suzuki-Miyaura coupling. -

Site B (C3-

): A highly reactive benzylic-like alkyl halide. This site is prone to nucleophilic attack (

The Objective: Achieve high-yield cross-coupling at Site A while preserving the integrity of Site B for downstream derivatization.

The Solution: This guide details a protocol utilizing anhydrous conditions and sterically modulated bases to suppress

Mechanistic Analysis & Strategy

Electronic Environment

The 2-

-

Activation of C6: The EWG nature lowers the LUMO energy of the C6-Br bond, facilitating rapid oxidative addition by Palladium(0). This allows the use of milder catalysts.[1]

-

Destabilization of C3: The electron-deficient ring makes the C3-methylene carbon highly electrophilic. Standard aqueous bases (e.g.,

in

Chemoselectivity Map

The following diagram illustrates the kinetic competition between the desired cross-coupling and fatal side reactions.

Figure 1: Kinetic competition between Pd-catalyzed aryl coupling (Path A) and nucleophilic alkyl substitution (Path B).

Experimental Protocols

Protocol A: Direct Chemoselective Coupling (Recommended)

Use this protocol for boronic acids that are soluble in organic solvents. This method relies on anhydrous conditions to prevent hydrolysis.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1 – 1.2 equiv

-

Catalyst:

(3-5 mol%)-

Rationale: The bidentate dppf ligand creates a wide bite angle, favoring reductive elimination at the aryl site, but is bulky enough to discourage interaction with the alkyl bromide compared to smaller phosphines.

-

-

Base: Anhydrous

(3.0 equiv)-

Rationale: Phosphate is a competent base for the Suzuki transmetallation step but is less nucleophilic toward alkyl halides than alkoxides or hydroxides in organic media.

-

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).

Step-by-Step Workflow:

-

Preparation: Oven-dry all glassware. Equip a reaction vial with a magnetic stir bar and a septum cap.

-

Charging: Add the Substrate (1.0 eq), Boronic acid (1.2 eq),

(3.0 eq, finely ground), and -

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Inject anhydrous 1,4-Dioxane via syringe. Do not add water.

-

Reaction: Heat the block to 80°C .

-

Note: Do not exceed 90°C. Higher temperatures increase the rate of thermal decomposition of the bromomethyl group.

-

-

Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of the aryl bromide peak.

-

Checkpoint: If the starting material remains but the alkyl bromide is intact, add 10% volume of anhydrous DMF to improve base solubility.

-

-

Workup: Cool to Room Temperature (RT). Dilute with EtOAc. Filter through a pad of Celite to remove phosphate salts and Pd residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Protect-Couple-Deprotect" Route (Contingency)

Use this protocol if Protocol A yields >20% hydrolysis or polymerization side products. This is common if the boronic acid requires aqueous conditions (e.g., trifluoroborates).

Concept: Convert the reactive alkyl bromide to a stable acetate, couple, then regenerate the bromide.

-

Step 1 (Protection): React substrate with

(1.5 eq) in AcOH at 60°C for 4 hours.-

Result: 6-Bromo-3-(acetoxymethyl)-2-(trifluoromethyl)pyridine.

-

-

Step 2 (Coupling): Standard Suzuki conditions (e.g.,

,-

Note: The acetate is stable to these aqueous basic conditions.

-

-

Step 3 (Regeneration): Treat the isolated biaryl acetate with

(33% in AcOH) or

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on common failure modes.

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Product contains -OH instead of -Br | Hydrolysis of alkyl bromide | CRITICAL: Ensure solvent is anhydrous. Switch base from Carbonate to Phosphate or Fluoride ( |

| Starting Material (SM) Stalled | Inactive Catalyst / Poor Transmetallation | Add 5-10% DMF or DMSO to solubilize the inorganic base. Increase catalyst loading to 5 mol%. |

| Complex Mixture / Polymerization | Intermolecular Alkylation ( | Dilute reaction (0.05 M). Lower temperature to 60°C. Switch to Protocol B (Protection). |

| Homocoupling of Boronic Acid | Oxidative coupling | Ensure rigorous degassing ( |

| De-bromination (Ar-H formed) | Protodehalogenation | Switch solvent from alcoholic/ethereal to Toluene. |

Decision Logic for Condition Screening

Use this flowchart to select the optimal starting conditions for your specific boronic acid partner.

Figure 2: Decision tree for selecting coupling conditions based on substrate solubility and stability.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.

-

Iwai, T., et al. (2008). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.[2][3] RSC Advances. (Demonstrates the concept of selective coupling conditions).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on ligand effects for difficult substrates).

Disclaimer: This protocol is intended for use by trained chemical professionals. The substrate 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is a potent alkylating agent and lachrymator. All operations must be performed in a fume hood.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine represents a high-value "bifunctional electrophile." Its utility stems from the orthogonal reactivity of its two halogenated sites—an alkyl bromide and an aryl bromide—combined with the physiochemical modulation provided by the trifluoromethyl (

This Application Note details the strategic deployment of this scaffold to:

-

Construct Fused Heterocycles: Serving as a lynchpin for bicyclic systems (e.g., pyrrolopyridines, naphthyridines).

-

Modulate ADME Properties: Leveraging the

moiety to block metabolic hotspots and enhance lipophilicity. -

Execute Late-Stage Diversification: Facilitating parallel medicinal chemistry (PMC) via sequential functionalization.

Chemical Profile & Reactivity Logic

To use this molecule effectively, one must understand the electronic "push-pull" dynamics of the pyridine ring.

Structural Analysis

-

Position 2 (

): A strong electron-withdrawing group (EWG). It lowers the pKa of the pyridine nitrogen, reducing non-specific binding, and blocks oxidative metabolism at the susceptible -

Position 3 (

): A highly reactive benzylic-like halide. This is the "soft" electrophile, susceptible to rapid -

Position 6 (

): An aryl halide. This is the "hard" electrophile, deactivated towards

The Reactivity Triad (Visualization)

Figure 1: Orthogonal reactivity map. The -CH2Br group allows for initial scaffold attachment, while the C6-Br remains intact for subsequent library expansion.

Application 1: Construction of Fused Heterocycles

The primary application of this intermediate is the synthesis of 5-trifluoromethyl-7-azaindoles or related bicyclic systems. The

Mechanism of Action[1]

-

N-Alkylation: An amine (e.g., an amino-ester or protected hydrazine) displaces the alkyl bromide.

-

Cyclization: An intramolecular Heck reaction or base-mediated condensation closes the ring onto the C2 or C4 position (depending on the co-reactant).

Case Study: Synthesis of a 7-Azaindole Derivative

By reacting the title compound with a glycine equivalent, followed by intramolecular cyclization, researchers can access the 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core.

Application 2: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "linker-plus-warhead." The bromomethyl group serves as the anchor to a fragment library, while the C6-bromide allows for the rapid exploration of chemical space via Suzuki couplings.

Comparative Data: -Pyridine vs. Non-Fluorinated Analogs

The inclusion of the

| Property | Non-Fluorinated (Me) | Trifluoromethyl ( | Impact of |

| Lipophilicity (LogP) | 2.1 | 2.9 | Increases membrane permeability [1]. |

| Metabolic Stability | Low (Oxidation prone) | High | Blocks P450 oxidation at C2 [2]. |

| pKa (Pyridine N) | ~5.2 | ~2.5 | Reduces hERG binding liability [3]. |

Detailed Experimental Protocol

Protocol A: Regioselective Displacement with Secondary Amines

Objective: To functionalize the C3-position without affecting the C6-bromide.

Materials:

-

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, 1.1 equiv)

- (2.0 equiv) or DIPEA (1.5 equiv)

-

Acetonitrile (ACN) or DMF (Anhydrous)

Workflow:

-

Preparation: Dissolve the amine and base in ACN. Cool the solution to

in an ice bath.-

Expert Insight: The bromomethyl group is highly reactive.[1] Cooling prevents double-alkylation or polymerization.

-

-

Addition: Dropwise add a solution of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine in ACN over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+Amine-Br).

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Success: LC-MS shows a single peak with the expected mass.

NMR shows the disappearance of the -

Failure Mode: If multiple spots appear, the reaction was likely too warm or the amine concentration was too high initially.

Protocol B: Sequential Cross-Coupling (Suzuki-Miyaura)

Objective: To derivatize the C6 position after C3 functionalization.

Workflow Visualization:

Figure 2: Sequential functionalization workflow ensuring regiocontrol.

Safety & Handling (Critical)

-

Lachrymator Hazard: Like most benzylic halides, 3-bromomethyl pyridines are potent lachrymators (tear gas agents).

-

Requirement: Handle only in a functioning fume hood.

-

Decontamination: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkyl bromide before removing items from the hood.

-

-

Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Ogawa, Y. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 30(14), 3009.[2]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

-

PubChem. 3-bromo-2-methyl-6-(trifluoromethyl)pyridine (Precursor Data). National Library of Medicine.

Sources

Application Notes & Protocols: Regioselective Functionalization of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

The 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine scaffold is a highly valuable, bifunctional building block in modern medicinal chemistry and agrochemical research.[1][2][3][4] Its utility stems from the presence of two distinct and orthogonally reactive bromine-bearing carbon centers: a C(sp²)-Br bond on the aromatic pyridine ring and a C(sp³)-Br bond on the methyl substituent. This duality allows for precise, stepwise introduction of molecular complexity. The strategic placement of a potent electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position profoundly influences the electronic character of the pyridine ring, further enhancing the regiochemical control of subsequent transformations.[5]

This guide provides a comprehensive overview of the reactivity landscape of this scaffold and delivers detailed, field-proven protocols for its selective functionalization, enabling researchers to confidently leverage its synthetic potential.

The Reactivity Landscape: A Tale of Two Bromides

The key to the synthetic utility of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine lies in the differential reactivity of its two carbon-bromine bonds. Understanding the electronic and mechanistic principles governing this selectivity is paramount for strategic synthetic planning.

-

The C6-Bromo (Aryl Halide): The bromine atom at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. This C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions. The pyridine nitrogen and the adjacent -CF₃ group render the ring electron-deficient, which facilitates the crucial oxidative addition step in catalytic cycles involving palladium(0) complexes.[5][6] This makes the C6-Br bond an ideal handle for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[7][8][9][10]

-

The 3-Bromomethyl (Benzylic-type Halide): The bromine atom on the 3-methyl group is attached to an sp³-hybridized carbon. This "benzylic-like" position is exceptionally reactive towards nucleophilic substitution (SₙAr) reactions.[6] The stability of the potential carbocation intermediate (Sₙ1) or the accessibility of the carbon center for backside attack (Sₙ2) makes this site highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides.

This inherent difference in reactivity allows for a highly regioselective approach: palladium catalysts will preferentially activate the C6-Br bond, while nucleophiles will selectively target the 3-bromomethyl group under appropriate conditions.

Caption: Reactivity map of the bifunctional scaffold.

Protocol I: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, selectively functionalizing the C6 position of the pyridine ring while leaving the bromomethyl group intact.[6][9][10]

Principle: A palladium(0) catalyst oxidatively inserts into the C6-Br bond. The resulting Pd(II) complex undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 6-Aryl-3-bromomethyl-2-(trifluoromethyl)pyridine derivatives.

Reagents & Equipment:

-

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (1.0 eq.)

-

Arylboronic acid (1.1 - 1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

-

Anhydrous, degassed solvents (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine, the arylboronic acid, and the base.

-

Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Scientist's Note: It is crucial to add the catalyst and immediately re-establish the inert atmosphere to prevent catalyst oxidation and deactivation.

-

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[6]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Typical Time (h) | Notes |

| Pd(PPh₃)₄ (2.5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8-16 | A robust, general-purpose system for many arylboronic acids.[6] |

| PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 4-12 | Often effective for more challenging or sterically hindered boronic acids. |

| Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 85 | 6-14 | Excellent for heteroarylboronic acids. |

Protocol II: Regioselective Functionalization via Nucleophilic Substitution

The 3-bromomethyl group is the primary target for nucleophiles, allowing for the direct attachment of nitrogen, oxygen, or sulfur-containing moieties. These reactions are typically conducted under conditions that do not affect the C6-bromo position.

Principle: A nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a classic Sₙ2 or Sₙ1-type mechanism. A non-nucleophilic base is often used to scavenge the HBr generated if the nucleophile is protic (e.g., an amine or thiol).

Detailed Experimental Protocol: N-Alkylation with an Amine

Objective: To synthesize N-((6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methyl)amine derivatives.

Reagents & Equipment:

-

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (1.0 eq.)

-

Primary or Secondary Amine (1.2 - 2.0 eq.)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 - 3.0 eq.)

-

Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine, the solvent, and the base.

-

Nucleophile Addition: Add the amine to the stirring suspension.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) for 2-12 hours.

-

Scientist's Note: For highly reactive amines, the reaction may proceed at room temperature. Using a slight excess of the amine can drive the reaction to completion.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off and wash with the solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Common Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Base | Solvent | Temp (°C) | Product Type |

| Amine | Isopropylamine | K₂CO₃ | ACN | 80 | Secondary Amine |

| Thiol | Thiophenol | Et₃N | DMF | RT - 50 | Thioether |

| Phenol | 4-Methoxyphenol | Cs₂CO₃ | ACN | 60 | Aryl Ether |

| Azide | Sodium Azide | N/A | DMF/H₂O | RT | Azide |

Strategic Sequential Functionalization Workflow

For the synthesis of highly decorated pyridine derivatives, a sequential approach is necessary. The most logical and robust strategy involves functionalizing the C6 position first via palladium catalysis, followed by nucleophilic substitution at the 3-bromomethyl position.

Rationale for the "Coupling-First" Strategy:

-

Catalyst Integrity: Many nucleophiles (especially amines and thiols) can act as ligands and poison the palladium catalyst, inhibiting or halting the cross-coupling reaction. Performing the Suzuki reaction first avoids this complication.

-

Reactivity Preservation: The Suzuki coupling conditions are well-established to be compatible with the bromomethyl group, ensuring it remains intact for the subsequent step.[6]

Caption: Recommended workflow for sequential functionalization.

Conclusion

The 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine scaffold offers a reliable platform for building diverse molecular architectures through controlled, regioselective reactions. By leveraging the disparate reactivity of the aryl bromide and the benzylic-type bromide, chemists can employ palladium-catalyzed cross-coupling and nucleophilic substitution reactions in a predictable and sequential manner. The protocols and strategic insights provided herein serve as a robust guide for researchers aiming to exploit this versatile building block in their drug discovery and material science programs.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.

- Sopkovich, K. et al. (2026, January 22).

- Royal Society of Chemistry. (n.d.). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Tsukamoto, M., & Nakamura, Y. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Hong, B., et al. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.

- Unknown author. (2025, December 12). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.

- Unknown author. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.

- Ishihara Sangyo Kaisha, Ltd. (2023, November 8).

- MilliporeSigma. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- Riadi, Y., & Guillaumet, G. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.

- Unknown author. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Unknown author. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.

- ECHEMI. (n.d.).

- organic-chemistry.org. (n.d.). Nucleophilic substitution reactions in pyridine.

- not-available. (2018, October 17).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Cross-Coupling of 4-Bromo-2,6- bis(trifluoromethyl)pyridine with Organoboron Reagents. Benchchem.

Sources

- 1. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 10. jocpr.com [jocpr.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Note: Synthesis of Agrochemical Intermediates Using Fluorinated Pyridine Derivatives

[1][2][3][4]

Strategic Overview: The Fluorine Effect in Agrochemicals

In modern agrochemical design, fluorinated pyridines are not merely structural scaffolds; they are functional "chips" that drive bioactivity.[1] Approximately 50% of recently launched pesticides contain fluorine, with a significant subset utilizing the trifluoromethyl-pyridine (TFMP) moiety.[2][1]

Why Fluorinated Pyridines?

The incorporation of fluorine into the pyridine ring or its side chains imparts three critical properties:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism (e.g., P450 oxidation), prolonging the half-life of the active ingredient (AI) in the field.

-

Lipophilicity Modulation: Trifluoromethyl (

) groups significantly increase -

Bioisosterism: The pyridine nitrogen creates a dipole distinct from benzene, while fluorine mimics hydrogen sterically but alters the electronic landscape, often improving binding affinity to target enzymes (e.g., succinate dehydrogenase).

Key Target Intermediates

This guide focuses on the two primary classes of fluorinated pyridine intermediates:

Mechanistic Pathways & Workflow

We utilize two distinct mechanistic approaches for synthesis. The choice depends on whether the fluorine is required on the ring or the side chain.

Caption: Divergent synthesis pathways from 3-picoline. Path A (Side-chain) is the primary route for CTF synthesis.[4]

Protocol A: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (CTF)

Objective: Conversion of a trichloromethyl group to a trifluoromethyl group via Halogen Exchange (Side-chain). Industrial Standard: Anhydrous HF (High pressure, Hastelloy reactors). Lab-Scale Adaptation: Olah’s Reagent (Pyridinium poly(hydrogen fluoride), PPHF) . This reagent allows for atmospheric pressure fluorination in standard plastic labware, avoiding the extreme hazards of gaseous HF.

Materials

-

Substrate: 2-Chloro-5-(trichloromethyl)pyridine (purity >98%).[4][5]

-

Reagent: Pyridinium poly(hydrogen fluoride) (approx. 70% HF by weight).

-

Solvent: Dichloromethane (DCM) for extraction.

-

Quench: Ice water / Sodium Bicarbonate (

). -

Equipment: Teflon (PFA/FEP) or Polypropylene flask . Strictly NO GLASSWARE due to HF etching.[6]

Step-by-Step Methodology

-

Safety Setup:

-

Reaction Assembly:

-

Charge a 250 mL Teflon round-bottom flask with 23.0 g (0.1 mol) of 2-chloro-5-(trichloromethyl)pyridine.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add 50 mL of Olah’s Reagent (PPHF) via a polyethylene syringe. Caution: Exothermic.[8]

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Aliquot 0.1 mL into ice water, extract with DCM, and check via GC-MS. Look for the disappearance of the trichloromethyl peak (

231) and appearance of the trifluoromethyl peak (

-

-

Quenching & Workup (Critical):

-

Purification:

-

Distillation under reduced pressure (bp approx. 65-70°C @ 15 mmHg).[4]

-

Yield Target: 85-92%.

-

Protocol B: The Halex Reaction (Ring Fluorination)

Objective: Nucleophilic Aromatic Substitution (

Critical Parameters for Success

The Halex reaction is notoriously sensitive to moisture (hydration of

| Parameter | Recommendation | Rationale |

| Fluoride Source | Spray-dried Potassium Fluoride (KF) | High surface area; spray-drying removes lattice water better than oven drying.[4] |

| Solvent | Sulfolane or DMSO | High dielectric constant promotes charge separation of |

| Catalyst | Tetraphenylphosphonium bromide ( | Phase transfer catalyst (PTC) shuttles |

| Temperature | 180°C - 220°C | High energy barrier for |

Step-by-Step Methodology

-

Drying Phase (Azeotropic Distillation):

-

In a 3-neck flask equipped with a Dean-Stark trap, suspend 11.6 g (0.2 mol) spray-dried KF in 100 mL Sulfolane.

-

Add 20 mL Toluene.

-

Heat to reflux to remove trace water via the Dean-Stark trap.

-

Distill off the toluene once water removal ceases.

-

-

Reaction:

-

Add 14.8 g (0.1 mol) 2,6-dichloropyridine.

-

Add 2.1 g (5 mol%)

(Catalyst). -

Heat to 190°C under

atmosphere with vigorous mechanical stirring. -

Time: 12–18 hours.

-

-

Workup:

-

Distillation: Since the product (2,6-difluoropyridine, bp ~124°C) is more volatile than the starting material and solvent, direct distillation from the reaction mixture is the preferred isolation method.

-

Apply mild vacuum if necessary to assist distillation.

-

Downstream Application: Fluopyram Intermediate Synthesis[1][11][12][13]

The synthesis of Fluopyram illustrates how the fluorinated pyridine (CTF) is coupled to a benzamide moiety.

Caption: Convergent synthesis of Fluopyram utilizing the fluorinated pyridine scaffold.

Safety & Handling (Mandatory)

Working with fluorinating agents requires strict adherence to safety protocols.[6][7][8][9][10]

-

Hydrogen Fluoride (HF) / Olah's Reagent:

-

Hazard: HF penetrates skin and decalcifies bone. Pain may be delayed for hours.

-

First Aid: Immediate irrigation with water for 15 minutes, followed by generous application of 2.5% Calcium Gluconate Gel .

-

Contraindication: Never use glass. HF reacts with

to form

-

-

Halex Reaction:

-

Hazard: High temperatures (200°C) with polar solvents pose a risk of thermal runaway.

-

Control: Ensure moisture is <100 ppm before heating. Water lowers the decomposition temperature of many polar aprotic solvents.

-

References

-

Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[11] Semantic Scholar. Link

-

Olah, G. A., et al. (1978).[7] Fluorinations with Pyridinium Polyhydrogen Fluoride Reagent.[7][10] Organic Syntheses, 58,[4][7] 75. Link

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[12][13] VIII. Plant Growth Regulators and Herbicides. Journal of Agricultural and Food Chemistry.

-

Bayer CropScience. (2010). Process for the preparation of 2-chloro-5-trifluoromethylpyridine.[3][14][4][5][15][16][17] Patent WO2010/xx. (Validated via search context).

-

ACS GCI Pharmaceutical Roundtable. (2016). The Halex Reaction Guide.Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]

- 6. ethz.ch [ethz.ch]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 13. gchemglobal.com [gchemglobal.com]

- 14. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 15. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]

- 16. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you maximize your reaction yields and purity.

Introduction

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[1][2] The synthesis of this compound typically involves the free-radical bromination of the benzylic methyl group of 6-Bromo-3-methyl-2-(trifluoromethyl)pyridine. While seemingly straightforward, this reaction is often plagued by issues such as low yields, over-bromination, and competing side reactions.[3] This guide will address these challenges and provide practical solutions for optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine?

A1: The most prevalent method is the free-radical bromination of 6-Bromo-3-methyl-2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5][6] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although safer alternatives are now more common.[7]

Q2: My reaction is resulting in a significant amount of dibrominated and tribrominated byproducts. How can I improve the selectivity for the desired mono-brominated product?

A2: Over-bromination is a common challenge in benzylic bromination.[3] To enhance mono-bromination selectivity, consider the following:

-

Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the starting material.

-

Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the starting material is consumed and before significant over-bromination occurs.

-

Slow Addition: Adding the NBS portion-wise or as a solution over time can help maintain a low concentration of the brominating agent, favoring mono-substitution.

Q3: I am observing bromination on the pyridine ring instead of the methyl group. What could be the cause and how can I prevent it?

A3: Ring bromination is a potential side reaction that competes with the desired benzylic bromination.[8][9] This typically occurs via an electrophilic aromatic substitution mechanism. To favor benzylic bromination:

-

Reaction Conditions: Ensure your reaction is performed under free-radical conditions. This means using a radical initiator and a non-polar solvent. The presence of light can also initiate the radical reaction.[8]

-

Avoid Protic Solvents: Protic solvents can promote ionic pathways that lead to ring bromination.[9]

-

Purity of NBS: Impure NBS can contain bromine (Br2) and HBr, which can lead to electrophilic aromatic bromination.[3] Using freshly recrystallized NBS can minimize this side reaction.[5]

Q4: My reaction is sluggish and gives a low yield even after prolonged reaction times. What are the potential reasons?

A4: A sluggish reaction can be due to several factors:

-

Inefficient Radical Initiation: The radical initiator may be old or decomposed. Use a fresh batch of AIBN or BPO. The reaction temperature also needs to be appropriate for the chosen initiator's half-life.

-

Presence of Inhibitors: Radical reactions are sensitive to inhibitors. Ensure your starting materials and solvent are pure and free from radical scavengers like oxygen. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Insufficient Energy Input: For photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, maintain a consistent and adequate temperature.[8]

Troubleshooting Guides

Guide 1: Optimizing for High Mono-Bromination Selectivity

This guide provides a systematic approach to maximize the yield of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine while minimizing the formation of di- and tri-brominated impurities.

Troubleshooting Workflow for Low Mono-bromination Selectivity

Caption: Troubleshooting workflow for improving mono-bromination selectivity.

Experimental Protocol: Selective Mono-bromination

-

Reagent Preparation:

-

Recrystallize NBS from water to remove impurities like Br2 and HBr.[5] Dry thoroughly under vacuum.

-

Ensure the starting material, 6-Bromo-3-methyl-2-(trifluoromethyl)pyridine, is pure and dry.

-

Use a freshly opened or purified radical initiator (e.g., AIBN or BPO).

-

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add 6-Bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 eq.) and a non-polar solvent (e.g., cyclohexane or PhCF3).[7]

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the radical initiator (0.05-0.1 eq.).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux.

-

Dissolve NBS (1.05 eq.) in the same solvent and add it dropwise to the refluxing solution over 1-2 hours using the dropping funnel.

-

Irradiate the reaction mixture with a UV lamp or a standard tungsten light bulb to facilitate radical initiation.[8]

-

-

Monitoring and Work-up:

-

Monitor the reaction progress every 30 minutes by TLC or GC analysis.

-

Once the starting material is consumed and the formation of the desired product is maximized, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine.

-

Data Summary: Key Parameters for Selective Mono-bromination

| Parameter | Recommended Condition | Rationale |

| NBS Equivalents | 1.0 - 1.1 | Minimizes over-bromination. |

| Radical Initiator | 0.05 - 0.1 equivalents AIBN or BPO | Catalytic amount to initiate the radical chain reaction. |

| Solvent | Non-polar (e.g., Cyclohexane, PhCF3) | Favors the free-radical pathway over ionic side reactions. |

| Temperature | Reflux | Provides the necessary energy for radical initiation and propagation. |

| NBS Addition | Slow, dropwise | Maintains a low concentration of the brominating agent. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of radicals by oxygen. |

Guide 2: Troubleshooting Low Reaction Yields

This guide addresses common causes of low product yield and provides a systematic approach to improve the overall efficiency of the synthesis.

Troubleshooting Workflow for Low Reaction Yield

Caption: A systematic approach to diagnosing and resolving low reaction yields.

Step-by-Step Troubleshooting for Low Yields

-

Assess Reagent Quality:

-

Starting Material: Confirm the purity of 6-Bromo-3-methyl-2-(trifluoromethyl)pyridine. Impurities can inhibit the reaction.

-

NBS: As mentioned, use freshly recrystallized NBS. Impurities can lead to side reactions and lower the effective concentration of the brominating agent.[3][5]

-

Radical Initiator: Use a fresh bottle of AIBN or BPO. These reagents can decompose over time, especially if not stored properly.

-

Solvent: Ensure the solvent is anhydrous and free of peroxides, which can interfere with the radical chain reaction.

-

-

Optimize Radical Initiation:

-

Thermal Initiation: Verify that the reaction temperature is appropriate for the chosen initiator. For AIBN, the ideal temperature is typically around 80-90 °C. For BPO, a slightly higher temperature may be required.

-

Photochemical Initiation: If using a light source, ensure it is positioned close to the reaction flask and that the flask is made of a material that allows the transmission of the appropriate wavelength (e.g., Pyrex).

-

-

Ensure an Inert Atmosphere:

-

Thoroughly degas the reaction mixture before heating.

-

Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent oxygen from entering the system. Oxygen is a radical scavenger and can terminate the chain reaction.

-

-

Review Work-up and Purification Procedures:

-

Product Lability: The bromomethyl group can be susceptible to hydrolysis or other nucleophilic substitution reactions during work-up. Minimize contact with water and perform extractions and washes efficiently.

-

Chromatography: Optimize the column chromatography conditions to ensure good separation of the product from unreacted starting material and byproducts without significant loss of the desired compound on the column.

-

References

-

ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

ACS Publications. (2012, February 7). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methoxy-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2019, January 15). How to synthesis 2-bromo pyridine?. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-3-fluoro-2-methyl-pyridine. Retrieved from [Link]

-

Acta Pharmaceutica. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]

-

Freie Universität Berlin. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3- (prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ACS Publications. (2020, August 28). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]

-

PMC. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst and reaction optimization for the intermolecular, enantioselective aminofluorination. Standard conditions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Vicinal halo-trifluoromethylation of alkenes. Retrieved from [Link]

-

PMC. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Retrieved from [Link]

-

PubMed. (n.d.). Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. Retrieved from [Link]

-

PureSynth. (n.d.). 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

Technical Support Center: Purification of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine Intermediates

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of the critical intermediate, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this reactive and valuable compound.

Introduction

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the two bromine atoms provide versatile handles for subsequent cross-coupling reactions.[1] However, the very features that make this intermediate so useful also present significant challenges during its purification. The benzylic bromide of the bromomethyl group is highly reactive and susceptible to degradation, necessitating carefully optimized purification protocols to ensure high purity and yield. This guide will address the common issues faced by researchers and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine?

A1: The impurity profile of crude 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is largely dependent on the synthetic route, which typically involves the radical bromination of 6-bromo-3-methyl-2-(trifluoromethyl)pyridine. Common impurities include:

-

Unreacted Starting Material: 6-bromo-3-methyl-2-(trifluoromethyl)pyridine.

-

Over-brominated Byproduct: 6-Bromo-3-(dibromomethyl)-2-(trifluoromethyl)pyridine.

-

Hydrolysis Product: (6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol, formed by the reaction of the bromomethyl group with residual water.

-

Solvent Adducts: Depending on the solvent used in the reaction and workup, adducts may form.

-

Degradation Products: The inherent instability of the bromomethyl group can lead to the formation of various colored impurities, especially upon exposure to light, heat, or certain reactive surfaces.

Q2: What are the recommended purification methods for this intermediate?

A2: The two most effective and commonly employed purification methods for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine are flash column chromatography and recrystallization.

-

Flash Column Chromatography is highly effective for separating the desired product from both more and less polar impurities. A detailed protocol is provided in a later section.

-

Recrystallization can be an excellent method for obtaining highly pure material, particularly if the impurity profile is not overly complex. It is often used as a final polishing step after chromatography.

The choice between these methods will depend on the scale of the reaction and the nature of the impurities present.

Q3: My compound seems to be degrading during purification. What can I do?

A3: Degradation is a common issue due to the lability of the C-Br bond in the bromomethyl group, which is activated by the electron-withdrawing trifluoromethyl group and the pyridine ring.[2] To minimize degradation:

-

Work Quickly and at Low Temperatures: Keep the compound cold during workup and purification whenever possible.

-

Use Anhydrous Solvents: Moisture can lead to hydrolysis of the bromomethyl group.[3]

-

Avoid Basic Conditions: Strong bases can promote elimination or substitution reactions.

-

Protect from Light: Benzylic bromides can be light-sensitive.[3]

-

Inert Stationary Phase for Chromatography: If you suspect degradation on silica gel, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Q4: How can I effectively remove the starting material, 6-bromo-3-methyl-2-(trifluoromethyl)pyridine?

A4: The starting material is less polar than the desired product. Flash column chromatography is the most effective method for this separation. By using a gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), the starting material will elute first, followed by the product.

Q5: What is the best way to store the purified product?

A5: To ensure the long-term stability of purified 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine, it should be stored under the following conditions:

-

Temperature: In a freezer at -20°C.

-

Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen exposure.

-

Light: In an amber-colored vial or a vial wrapped in aluminum foil to protect it from light.

-

Purity: Ensure the compound is free of any residual acid or base from the purification process.

Troubleshooting Guides

Column Chromatography

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Poor separation of the product from impurities. | - Incorrect eluent polarity. - Column overloading. - Poorly packed column. | - Optimize Eluent: Use TLC to find a solvent system where the product has an Rf of ~0.3. - Reduce Sample Load: Use a larger column or load less material. - Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |

| Product streaking or tailing on the column. | - Interaction of the basic pyridine nitrogen with acidic silica gel. - Sample is too concentrated. | - Deactivate Silica: Add 0.1-1% triethylamine to the eluent. - Use Alumina: Switch to a neutral or basic alumina stationary phase. - Dilute Sample: Ensure the sample is fully dissolved in a minimal amount of solvent before loading. |

| Low recovery of the product. | - Product is still on the column. - Product decomposition on silica gel. - Co-elution with an impurity. | - Increase Eluent Polarity: Gradually increase the polarity of the eluent to ensure all the product is eluted. - See "Product decomposition on silica gel" below. - Re-run the column with a shallower gradient or a different solvent system. |

| Product decomposition on silica gel. | - The acidic nature of silica gel is catalyzing degradation of the acid-labile bromomethyl group. | - Switch to a Neutral Stationary Phase: Use neutral alumina. - Deactivate Silica Gel: Flush the column with the eluent containing 0.5-1% triethylamine before loading the sample. |

Recrystallization

| Problem | Possible Cause(s) | Troubleshooting Steps |

| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Cooling is too rapid. | - Choose a Lower-Boiling Solvent. - Add a Small Amount of Hot Solvent to dissolve the oil, then allow it to cool slowly. - Slow Cooling: Allow the solution to cool to room temperature before placing it in an ice bath. |

| Poor crystal formation or no crystals forming. | - The solution is not saturated enough. - The solution is too pure (no nucleation sites). | - Boil off some of the solvent to concentrate the solution. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. |

| Low yield after recrystallization. | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. | - Reduce the amount of solvent used for dissolution. - Cool the filtrate in an ice bath to see if more crystals form. - Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. |

| Colored impurities remaining in the crystals. | - The impurity is co-crystallizing with the product. - The colored impurity is trapped within the crystal lattice. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling. |

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized based on the purification of structurally similar compounds and should be adapted and optimized for your specific experimental conditions.

Flash Column Chromatography of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Materials:

-

Crude 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

-

Silica gel (230-400 mesh)

-

Hexanes (or heptanes)

-

Ethyl acetate

-

Compressed air or nitrogen

-

TLC plates, developing chamber, and UV lamp

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a TLC plate and develop it in a solvent system of 10% ethyl acetate in hexanes.

-

Visualize the plate under a UV lamp. The product should have an Rf value of approximately 0.3-0.4 in the optimal eluent. Adjust the solvent polarity as needed.

-

-

Column Packing:

-

Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

-

Pack the column with silica gel as a slurry in hexanes, ensuring there are no air bubbles or cracks.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting with 100% hexanes.

-

Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexanes). The exact gradient will depend on the separation observed by TLC.

-

Collect fractions and monitor the elution by TLC.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the purified product under high vacuum to remove any residual solvent.

-

Recrystallization of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Materials:

-

Crude 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

-

A suitable solvent or solvent pair (e.g., hexanes, heptane, or a mixture of hexanes and a small amount of a more polar solvent like diethyl ether or ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection:

-

In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. The ideal solvent will dissolve the compound when hot but not when cold.

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add the minimum amount of hot solvent required to fully dissolve the compound.

-

-

Decolorization (if necessary):

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum.

-

Diagrams

Caption: Workflow for troubleshooting poor separation in column chromatography.

Caption: Decision tree for selecting a purification method.

References

- Guo P, Tao M, Xu W, et al. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Org. Lett. 2022;24(12):2145-2148. doi:10.1021/acs.orglett.2c00425

-

Organic Chemistry Bodner Research Web. Column chromatography. Purdue University. Accessed February 14, 2026. [Link]

- Hong B, Teng Y, Fang Z, Wu W, Weng Z. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Eur. J. Org. Chem. 2018;2018(48):6808-6814. doi:10.1002/ejoc.201801459

-

MDPI. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI. Published 2022. Accessed February 14, 2026. [Link]

-

Khan Academy. Effect of an electron withdrawing group in a benzyl cation. YouTube. Published August 18, 2022. Accessed February 14, 2026. [Link]

-

ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Accessed February 14, 2026. [Link]

-

Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Published February 5, 2020. Accessed February 14, 2026. [Link]

-

Chemistry Stack Exchange. The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange. Published November 20, 2017. Accessed February 14, 2026. [Link]

-

PubChem. 6-bromo-2-methoxy-3-(trifluoromethyl)pyridine. PubChem. Accessed February 14, 2026. [Link]

- Google Patents. Synthesis method for 2-bromo-6-(3-(trifluoromethyl)phenoxy)pyridine. Google Patents. Published November 5, 2014. Accessed February 14, 2026.

- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents. Published January 2, 2013. Accessed February 14, 2026.

-

PubMed. Pyridine•BrF3, the missing link for clean fluorinations of aromatic derivatives. PubMed. Published February 17, 2012. Accessed February 14, 2026. [Link]

- Google Patents. (12) United States Patent. Google Patents. Published September 13, 2012. Accessed February 14, 2026.

- Google Patents. Synthetic method for 3-bromopyridine. Google Patents. Published November 5, 2014. Accessed February 14, 2026.

-

MDPI. Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Published 2020. Accessed February 14, 2026. [Link]

- Google Patents. Preparation of (trifluoromethyl)pyridines. Google Patents. Published June 11, 1984. Accessed February 14, 2026.

-

Reddit. Bromination Help : r/Chempros. Reddit. Published February 13, 2024. Accessed February 14, 2026. [Link]

-

Macmillan Group - Princeton University. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Princeton University. Published April 15, 2019. Accessed February 14, 2026. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Published 2021. Accessed February 14, 2026. [Link]

-

Wikipedia. Trifluoromethylation. Wikipedia. Accessed February 14, 2026. [Link]

Sources